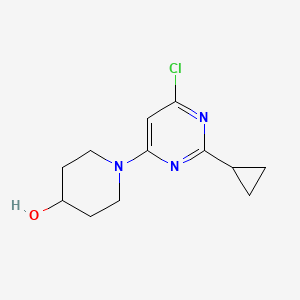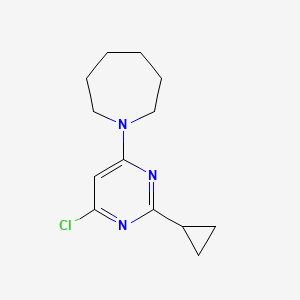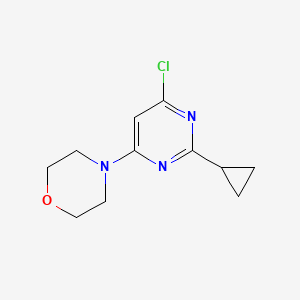
2-环丁基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷
描述
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C10H19BO2 . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a cyclobutyl group attached to a 1,3,2-dioxaborolane ring, which is further substituted with four methyl groups .Physical And Chemical Properties Analysis
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a density of 0.9±0.1 g/cm3, a boiling point of 200.8±9.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 41.9±3.0 kJ/mol and a flash point of 75.2±18.7 °C .科学研究应用
电化学性质和反应
2-环丁基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷的电化学性质已得到研究。Tanigawa 等人(2016 年)探讨了类似有机硼化合物的电化学行为,揭示了它们较低的氧化电位和在亲核试剂存在下的成功阳极取代反应 (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
改性化合物的合成
Spencer 等人(2002 年)描述了改性二氧杂硼烷衍生物的合成,展示了它们作为丝氨酸蛋白酶抑制剂的潜力。这表明该化合物与合成具有生物活性的分子有关 (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
有机合成中的催化应用
Murata 等人(2002 年)在乙烯基芳烃的催化脱氢硼化反应中使用了类似的化合物,这强调了其在促进有机合成反应中的作用 (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).
药物合成新构建模块的开发
Büttner 等人(2007 年)报道了使用类似的二氧杂硼烷衍生物作为硅基药物合成中的构建模块,突出了其在药物化学中的用途 (Büttner, Nätscher, Burschka, & Tacke, 2007).
硼酸酯的合成
El Bialy 等人(2011 年)使用二氧杂硼烷衍生物合成了苄氧基氰基苯基硼酸酯。这些酯在各种化学合成和药物应用中很重要 (El Bialy, Abd El Kader, & Boykin, 2011).
含硼芪类衍生物的合成
Das 等人(2015 年)合成了新型二氧杂硼烷衍生物,可能可用于合成 LCD 技术的材料和研究神经退行性疾病的治疗方法 (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
安全和危害
This compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
作用机制
Target of Action
The primary target of the compound 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the insulin receptor . The compound inhibits the phosphorylation of serine residues in the insulin receptor .
Mode of Action
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its target, the insulin receptor, by inhibiting the phosphorylation of serine residues . This inhibition results in potent anti-inflammatory and insulin sensitizing effects .
Biochemical Pathways
The compound 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects the insulin signaling pathway . By inhibiting the phosphorylation of serine residues in the insulin receptor, it impacts the downstream effects of this pathway, which include glucose uptake and metabolism .
Result of Action
The molecular and cellular effects of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include potent anti-inflammatory and insulin sensitizing effects . By inhibiting the phosphorylation of serine residues in the insulin receptor, it enhances the receptor’s activity, leading to improved insulin sensitivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, the compound’s storage temperature is 4 degrees Celsius , suggesting that it may be sensitive to heat. Additionally, the compound is shipped with an ice pack , indicating that it may require cold conditions for optimal stability. These factors could potentially affect the compound’s efficacy and stability.
生化分析
Biochemical Properties
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in borylation reactions, where it interacts with various enzymes and proteins to facilitate the formation of carbon-boron bonds. The compound’s interactions with enzymes such as palladium catalysts are crucial for its function in these reactions . Additionally, 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with other biomolecules, including nucleophiles, to form stable complexes that are essential for various biochemical processes .
Cellular Effects
The effects of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases, leading to alterations in cell signaling cascades . Furthermore, 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . Additionally, 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes . These molecular interactions are critical for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and alterations in its biochemical activity. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing insulin sensitivity and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-Cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and biotransformation . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
属性
IUPAC Name |
2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFLFQCUUOKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360914-08-4 | |
| Record name | 2-cyclobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(pentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1470811.png)





![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470824.png)


![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1470828.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)
![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)
![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)
